Impurity C of Alfacalcidol

描述

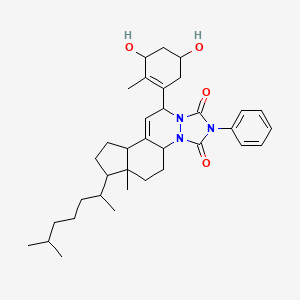

This compound is a structurally complex heterocyclic molecule featuring a tetracyclic framework (2,4,6-triazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁴]hexadec-8-ene) with multiple substituents, including a 3,5-dihydroxy-2-methylcyclohexenyl group, a phenyl ring, and branched alkyl chains. Structural analogs, such as pesticidal azabicyclic diones (e.g., procymidone, vinclozolin) , share functional motifs like heterocyclic cores and halogenated substituents, hinting at similar synthetic or functional pathways.

属性

IUPAC Name |

7-(3,5-dihydroxy-2-methylcyclohexen-1-yl)-14-methyl-13-(6-methylheptan-2-yl)-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49N3O4/c1-21(2)10-9-11-22(3)28-14-15-29-27-20-31(26-18-25(39)19-32(40)23(26)4)38-34(42)36(24-12-7-6-8-13-24)33(41)37(38)30(27)16-17-35(28,29)5/h6-8,12-13,20-22,25,28-32,39-40H,9-11,14-19H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIHYNIKYFVMFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H49N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 7-(3,5-Dihydroxy-2-methylcyclohexen-1-yl)-14-methyl-13-(6-methylheptan-2-yl)-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione is a complex organic molecule with significant potential for biological activity. This article delves into its synthesis, biological properties, and potential applications based on available research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications to introduce the necessary hydroxyl and methyl groups. Specific methodologies can vary based on desired purity and yield.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various derivatives related to this compound. For instance, compounds similar in structure have demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3g | Pseudomonas aeruginosa | 0.21 µM |

| 3g | Escherichia coli | 0.21 µM |

| 3f | Micrococcus luteus | Significant growth inhibition |

| 3f | Candida spp. | High antifungal activity |

These findings suggest that the tricyclic structure may play a crucial role in the compound's ability to disrupt microbial cell functions.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown promising results for derivatives of this compound. For example:

- Cell Lines Tested : HaCat (human keratinocyte), Balb/c 3T3 (mouse fibroblast).

- Methodology : MTT assay used to determine cell viability.

Results indicated that certain derivatives exhibited selective cytotoxic effects while maintaining low toxicity towards healthy cells.

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:

-

DNA Gyrase Inhibition : Molecular docking studies reveal that the compound forms critical interactions within the active site of DNA gyrase, which is essential for bacterial DNA replication.

- Key Interactions : Hydrogen bonds with SER1084 and ASP437.

- Binding Energy : Comparable to standard antibiotics like ciprofloxacin.

- Antifungal Activity : The compound's structure allows it to interact with fungal cell membranes and inhibit growth through mechanisms similar to those observed in antibacterial activity.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the effectiveness of several derivatives against clinical strains of bacteria.

- Results demonstrated that derivatives with higher hydroxyl substitution showed increased efficacy against resistant strains.

-

Cytotoxicity Assessment :

- A comparative analysis of cytotoxic effects across different cell lines was conducted.

- Findings indicated that while some derivatives were highly effective against cancer cells, they exhibited minimal effects on normal cells, suggesting a potential therapeutic window.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

The compound’s triazatetracyclic core and dione functional groups align with fungicides like procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) and vinclozolin (3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione) . Key comparisons include:

| Property | Target Compound | Procymidone | Vinclozolin |

|---|---|---|---|

| Core Structure | 2,4,6-Triazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁴]hexadec-8-ene | Azabicyclo[3.1.0]hexane | Oxazolidinedione |

| Substituents | 3,5-Dihydroxy-2-methylcyclohexenyl, phenyl, branched alkyl | 3,5-Dichlorophenyl, methyl | 3,5-Dichlorophenyl, ethenyl, methyl |

| Bioactivity | Hypothesized antifungal/antiproliferative (based on core similarity) | Fungicide (mitochondrial disruption) | Fungicide (androgen receptor antagonist) |

Bioactive Heterocyclic Diones in Pharmacology

Natural and synthetic dione-containing compounds, such as plant-derived biomolecules , often exhibit anticancer or antimicrobial properties. For example:

- Quinoline Yellow analogs (e.g., PEGDA-linked structures) are used in 3D cell culture systems to study chemotaxis and drug responses .

- Ferroptosis-inducing compounds (FINs), including natural diones, selectively target cancer cells (e.g., oral squamous cell carcinoma) via lipid peroxidation .

The target compound’s dihydroxycyclohexenyl group may confer antioxidant or pro-oxidant activity, depending on redox conditions, analogous to FINs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。